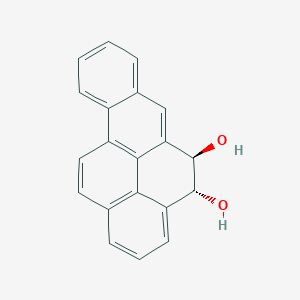

trans-4,5-Dihydrobenzo(a)pyrène-4,5-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol: is a chemical compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol . This compound is a derivative of benzo[a]pyrene, a well-known polycyclic aromatic hydrocarbon. It is primarily used in scientific research, particularly in studies related to its biochemical properties and potential effects on biological systems .

Applications De Recherche Scientifique

Environmental Science and Toxicology

Biotransformation Studies

Research has shown that trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol can undergo biotransformation in living organisms. Specifically, studies have demonstrated that it can be converted into more complex DNA adducts by induced rat liver microsomes. This process is crucial for understanding how environmental pollutants can lead to genetic mutations and cancer development in humans and other organisms .

Detection and Analysis

The compound serves as a marker for the presence of benzo(a)pyrene in environmental samples. Its detection is vital for assessing the contamination levels of polycyclic aromatic hydrocarbons in soil and water, contributing to risk assessments related to pollution .

Case Study 1: Biotransformation Mechanisms

A study examined the biotransformation of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol in rat liver microsomes. The findings indicated that this compound could be metabolized into various DNA adducts, highlighting its role as a potential initiator of carcinogenesis through direct interaction with genetic material .

Case Study 2: Environmental Monitoring

In another investigation focused on environmental monitoring, researchers utilized trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol as a biomarker for assessing the levels of benzo(a)pyrene in contaminated sites. The results underscored the importance of this compound in evaluating ecological risks associated with polycyclic aromatic hydrocarbons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can be further reduced to form various dihydro derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Hydrogen gas (H2) in the presence of catalysts like Pd/C is used for reduction reactions.

Substitution Reagents: Halogens (e.g., chlorine, bromine) and other electrophiles are used in substitution reactions.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Various dihydro derivatives.

Substitution Products: Halogenated derivatives and other substituted compounds.

Mécanisme D'action

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol exerts its effects primarily through interactions with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis . The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components .

Comparaison Avec Des Composés Similaires

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

trans-7,8-Dihydrobenzo[a]pyrene-7,8-diol: Another dihydrodiol derivative of benzo[a]pyrene with similar biochemical properties.

Benzo[a]pyrene-4,5-epoxide: An epoxide derivative that is also studied for its mutagenic and carcinogenic effects.

Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Activité Biologique

Introduction

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol (trans-B[a]P-4,5-diol) is a significant metabolite of the well-known carcinogen benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its biological activity, particularly in relation to carcinogenesis and its interaction with DNA. Understanding its biological mechanisms is crucial for assessing its potential health risks and environmental impact.

Chemical Properties

- Molecular Formula : C20H14O2

- Molecular Weight : Approximately 286.3 g/mol

- Structure : The compound features a dihydrodiol structure that influences its reactivity and interactions within biological systems.

Biotransformation and Metabolism

Research indicates that trans-B[a]P-4,5-diol undergoes metabolic activation leading to the formation of various products, including DNA adducts. A study utilizing rat liver microsomes demonstrated that this compound is metabolized into six major bis-diol products, which are essential intermediates in the formation of stable DNA adducts. These adducts can lead to mutations and contribute to carcinogenesis .

Table 1: Major Metabolites of trans-B[a]P-4,5-diol

| Metabolite Name | Description |

|---|---|

| trans,trans-4,5:7,8-bis-diol | Two diastereomers formed during metabolism |

| trans,trans-4,5:9,10-bis-diol | Another set of diastereomers produced |

| trans,trans-1,2:4,5-bis-diol | Unusual bis-diol formed from metabolic activation |

DNA Adduct Formation

The ability of trans-B[a]P-4,5-diol to form DNA adducts has been extensively studied. Using (32)P-postlabeling techniques, researchers detected four stable polar DNA adducts resulting from the metabolic activation of this compound. These adducts are primarily derived from the further metabolism of trans,trans-B[a]P-4,5:7,8-bis-diols . The formation of these adducts is a key mechanism by which trans-B[a]P-4,5-diol exerts its biological activity and contributes to mutagenesis.

Case Study: In Vitro Analysis

A notable case study involved the analysis of DNA adducts formed in BEAS-2B human bronchial epithelial cells exposed to benzo[a]pyrene and its metabolites. The study highlighted that the activated form of B[a]P interacts with deoxyguanosine in DNA, leading to the formation of specific adducts that can be quantified using advanced analytical techniques .

Biological Effects and Implications

The biological activity of trans-B[a]P-4,5-diol extends beyond DNA interaction:

- Mutagenicity : Its capacity to form DNA adducts suggests a direct link to mutagenic effects.

- Carcinogenic Potential : As a metabolite of B[a]P, it plays a role in the broader context of PAH-induced carcinogenesis.

- Enzymatic Interactions : Studies indicate that trans-B[a]P-4,5-diol may inhibit the formation of more potent mutagens through its interactions with metabolic enzymes .

Table 2: Biological Effects of trans-B[a]P-4,5-diol

| Biological Effect | Description |

|---|---|

| Mutagenicity | Forms DNA adducts leading to mutations |

| Carcinogenicity | Contributes to cancer development via DNA damage |

| Enzyme Interaction | Influences metabolic pathways related to PAHs |

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is a biologically active compound with significant implications for human health and environmental safety. Its ability to form DNA adducts highlights its potential role in mutagenesis and carcinogenesis associated with PAH exposure. Continued research is essential for understanding its mechanisms and developing strategies for risk assessment and mitigation related to PAHs.

Propriétés

Numéro CAS |

37571-88-3 |

|---|---|

Formule moléculaire |

C20H14O2 |

Poids moléculaire |

286.3 g/mol |

Nom IUPAC |

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol |

InChI |

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1 |

Clé InChI |

OYOQHRXJXXTZII-PMACEKPBSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

SMILES isomérique |

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O |

SMILES canonique |

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol; trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol; (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol; 4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol; Benzo[a]pyrene-trans-4,5-dihydrodiol; trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene; trans-4,5-Dihydrodiolbenzo[a]pyrene; trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.